molecular formula C10H14F2O2 B6257101 7,7-difluorospiro[3.5]nonane-2-carboxylic acid CAS No. 1934909-79-1

7,7-difluorospiro[3.5]nonane-2-carboxylic acid

Cat. No.: B6257101
CAS No.: 1934909-79-1
M. Wt: 204.21 g/mol
InChI Key: FVXSDPOUOFWADR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorospiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Difluorospiro[3.5]nonane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 7,7-difluorospiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development. The spirocyclic structure may also contribute to its unique binding properties and interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Difluorospiro[3.5]nonane-2-carboxylic acid is unique due to its combination of a spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1934909-79-1

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

7,7-difluorospiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C10H14F2O2/c11-10(12)3-1-9(2-4-10)5-7(6-9)8(13)14/h7H,1-6H2,(H,13,14)

InChI Key

FVXSDPOUOFWADR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(C2)C(=O)O)(F)F

Purity

95

Origin of Product

United States

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